molecular formula C17H23N3O3 B2865745 N1-(2,4-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide CAS No. 898360-84-4

N1-(2,4-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide

Cat. No.: B2865745
CAS No.: 898360-84-4
M. Wt: 317.389
InChI Key: JUQWVUXGUGFNJK-UHFFFAOYSA-N
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Description

N1-(2,4-Dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is an oxalamide derivative characterized by two distinct substituents:

  • N1-substituent: A 2,4-dimethylphenyl group, which introduces steric bulk and lipophilicity.

This compound belongs to a class of molecules explored for their pharmacological properties, including enzyme inhibition and metabolic stability. Its structural design balances hydrophobic and polar motifs, making it a candidate for drug discovery .

Properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O3/c1-12-6-7-14(13(2)11-12)19-17(23)16(22)18-8-4-10-20-9-3-5-15(20)21/h6-7,11H,3-5,8-10H2,1-2H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUQWVUXGUGFNJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCN2CCCC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51089507
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

N1-(2,4-dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a synthetic compound belonging to the oxalamide class, characterized by its unique structural features. This compound has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₂₃N₃O₃
  • Molecular Weight : 341.39 g/mol
  • IUPAC Name : this compound

The oxalamide functional group is linked to two amine groups, which may influence its interaction with biological systems.

Pharmacological Properties

Research on oxalamides suggests that they may exhibit a range of pharmacological activities, including:

  • Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Analgesic Properties : Some oxalamides are reported to possess pain-relieving effects, potentially making them candidates for pain management therapies.
  • Neuroactive Properties : The presence of the 2-oxopyrrolidine moiety is associated with interactions in neurotransmitter systems, indicating possible neuroprotective or neuroregenerative effects.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific receptors or enzymes within the body, modulating their activity and leading to various biological effects. The compound may influence pathways involved in pain perception and inflammation.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their implications:

  • Anti-inflammatory Studies : A study on similar oxalamides demonstrated significant reductions in inflammatory markers in animal models, suggesting that modifications in the oxalamide structure can enhance anti-inflammatory activity.
  • Neuroprotective Effects : Research on pyrrolidine derivatives indicates that these compounds can protect neuronal cells from oxidative stress and apoptosis, highlighting their potential in neurodegenerative diseases.
  • Pharmacokinetics : Investigations into the pharmacokinetic profiles of related compounds suggest that structural variations can lead to differences in absorption, distribution, metabolism, and excretion (ADME), which are crucial for therapeutic efficacy .

Comparative Analysis with Similar Compounds

To better understand the potential of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesNotable Properties
N1-(3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl)-N2-(pyridin-4-ylmethyl)oxalamideContains pyridine and pyrrolidine moietiesPotential neuroactive properties
N1-(3-methylphenyl)-N2-(3-(4-hydroxyphenyl)propyl)oxalamideFeatures a hydroxyphenyl groupAntioxidant activity
N1-(3,5-dimethylphenyl)-N2-(3-methylpyrrolidine)oxalamideSimple pyrrolidine derivativeBasic analgesic properties

This table illustrates how variations in structural components can influence biological activity and therapeutic potential.

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences among oxalamide derivatives:

Compound Name N1 Substituent N2 Substituent Key Features Reference
N1-(2,4-Dimethylphenyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide 2,4-Dimethylphenyl 3-(2-Oxopyrrolidin-1-yl)propyl Lipophilic aromatic, flexible pyrrolidone
N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (Compound 117) 4-Chlorophenyl 2-(4-Hydroxyphenyl)propyl Polar hydroxyl group, halogenated aryl
N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Electron-rich benzyl, pyridine moiety
N1-(2-Hydroxypropyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (Compound 14) 2-Hydroxypropyl 3-(Trifluoromethyl)phenyl Hydrophilic hydroxy, strongly electronegative CF3
N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide (Compound 10) Piperazine-linked dichlorophenyl 5-Methyl-1H-pyrazol-3-yl Piperazine spacer, heterocyclic pyrazole

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The target compound’s 2,4-dimethylphenyl group enhances lipophilicity compared to the polar 4-chlorophenyl (Compound 117) or trifluoromethylphenyl (Compound 14) groups .
  • Heterocyclic Influence: The 2-oxopyrrolidin group in the target compound offers hydrogen-bonding sites, contrasting with the pyridine (No. 1768) or pyrazole (Compound 10) moieties in others .

Physicochemical Properties

Limited solubility data are available, but trends can be inferred:

  • Lipophilicity : The target compound’s dimethylphenyl and pyrrolidin groups likely increase logP compared to hydroxyl- or pyridine-containing derivatives .
  • Hydrogen Bonding : The 2-oxopyrrolidin group may improve aqueous solubility relative to purely aromatic substituents (e.g., Compound 117) .

Pharmacokinetic and Metabolic Stability

  • Metabolism: N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 1768) undergoes rapid hepatic metabolism in rats without amide hydrolysis, suggesting resistance to enzymatic cleavage . This contrasts with compounds like N1-(4-Chlorophenyl)-N2-(2-(4-hydroxyphenyl)propyl)oxalamide (Compound 117), where hydroxyl groups may facilitate phase II conjugation .
  • Enzyme Interactions : The pyrrolidin group in the target compound could modulate cytochrome P450 interactions, similar to piperazine-containing derivatives (Compound 10) .

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